molecular formula C9H9F3O2 B154725 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanol CAS No. 1737-27-5

2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanol

Cat. No. B154725
Key on ui cas rn: 1737-27-5
M. Wt: 206.16 g/mol
InChI Key: MCAYQVHHKRKRLD-UHFFFAOYSA-N
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Patent
US08673908B2

Procedure details

According to Reference Example 8-2, by use of 4-methoxybenzaldehyde (500 mg, 3.67 mmol) dissolved in N,N-dimethylformamide (7.5 mL), potassium carbonate (101 mg, 0.734 mmol) and (trifluoromethyl)trimethylsilane (1.09 mL, 7.34 mmol), the mixture was stirred and reacted at room temperature, at 80° C. for 7 hours. Then, purification by preparative thin-layer chromatography (chloroform/methanol=100/1) was performed to give 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanol (Compound CJ) (636 mg, yield: 84%).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
101 mg
Type
reactant
Reaction Step Two
Quantity
1.09 mL
Type
reactant
Reaction Step Two
Quantity
7.5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:10]=[CH:9][C:6]([CH:7]=[O:8])=[CH:5][CH:4]=1.C(=O)([O-])[O-].[K+].[K+].[F:17][C:18]([Si](C)(C)C)([F:20])[F:19]>CN(C)C=O>[F:17][C:18]([F:20])([F:19])[CH:7]([C:6]1[CH:9]=[CH:10][C:3]([O:2][CH3:1])=[CH:4][CH:5]=1)[OH:8] |f:1.2.3|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
COC1=CC=C(C=O)C=C1
Step Two
Name
Quantity
101 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
1.09 mL
Type
reactant
Smiles
FC(F)(F)[Si](C)(C)C
Step Three
Name
Quantity
7.5 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reacted at room temperature, at 80° C. for 7 hours
Duration
7 h
CUSTOM
Type
CUSTOM
Details
Then, purification by preparative thin-layer chromatography (chloroform/methanol=100/1)

Outcomes

Product
Name
Type
product
Smiles
FC(C(O)C1=CC=C(C=C1)OC)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 636 mg
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 84.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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